molecular formula C17H27NO4 B1365747 Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 55536-71-5

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1365747
CAS No.: 55536-71-5
M. Wt: 309.4 g/mol
InChI Key: WSWDAKKWVAVVAI-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as Compound A) is a symmetric 1,4-dihydropyridine (DHP) derivative characterized by bulky tert-butyl ester groups at the 3- and 5-positions of the DHP core. Its structure (C₁₇H₂₇NO₄) includes two methyl groups at the 2- and 6-positions, forming a planar aromatic-like ring system stabilized by conjugation . Key physicochemical properties include:

  • Melting point: 142–149°C
  • Synthesis: Prepared via the Hantzsch reaction, followed by recrystallization from hot methanol to yield a white solid .
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ 2.21 (s, 6H, 2-CH₃), 1.48 (s, 18H, t-Bu), 5.39 (s, 1H, H4) .
    • ¹³C NMR: δ 167.3 (C=O), 143.1 (C4), 28.3 (t-Bu) .
  • Applications: Primarily used as a precursor in photoredox catalysis and organic synthesis due to its stability and electron-donating properties .

Properties

IUPAC Name

ditert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-10-12(14(19)21-16(3,4)5)9-13(11(2)18-10)15(20)22-17(6,7)8/h18H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWDAKKWVAVVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403466
Record name Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55536-71-5
Record name Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Preparation Methods

Hantzsch Dihydropyridine Synthesis Variant

A representative synthesis involves:

  • Reactants:

    • Paraformaldehyde (1 equivalent)
    • Tert-butyl acetoacetate (2 equivalents)
    • Ammonium acetate (1.5 equivalents)
  • Conditions:

    • Solvent: Typically performed in ethanol or methanol, or in some cases, neat or aqueous media.
    • Temperature: Reflux conditions or moderate heating (e.g., 30 minutes to 2 hours).
    • Reaction monitoring by TLC or other chromatographic methods.
  • Workup:

    • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
    • Purification is commonly done by recrystallization from methanol or column chromatography.
  • Yield and Purity:

    • Yields reported are typically around 80%.
    • The product crystallizes as white crystals with melting points around 151–153 °C, consistent with literature values.

Example from Literature

According to a study on the synthesis of di-tert-butyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate:

Reagent Amount (mmol) Role
Paraformaldehyde 1 Aldehyde source
Tert-butyl acetoacetate 2 β-Ketoester component
Ammonium acetate 1.5 Nitrogen source
  • Reaction time: 30 minutes
  • Yield: 80%
  • Product melting point: 151–153 °C (from methanol)
  • Purification: Crystallization and/or chromatography

Reaction Mechanism Summary

The reaction proceeds through:

  • Formation of an enamine intermediate from ammonium acetate and β-ketoester.
  • Aldol-type condensation with paraformaldehyde.
  • Cyclization to form the dihydropyridine ring.
  • Esterification with tert-butyl groups maintained from the ketoester.

Alternative and Related Synthetic Routes

Salt Formation and Functionalization

  • Post-synthesis, the compound can be converted into various salts by reaction with mineral acids (e.g., hydrochloric acid, sulfuric acid) or organic acids (e.g., tartaric acid, malic acid) to improve solubility or biological activity.

Alkylation and Substitution Reactions

  • Modifications on the 4-position of the dihydropyridine ring can be achieved via nucleophilic substitution using sodium hydride and alkyl halides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Solubility and Stock Solution Preparation

Proper preparation of stock solutions is critical for research applications:

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 3.2321
5 mM 1 0.6464
10 mM 1 0.3232
  • Solvents include DMSO, ethanol, or aqueous mixtures with co-solvents like PEG300 or Tween 80 for in vivo formulations.

  • Stock solutions should be stored at 2–8 °C for short term or at -20 to -80 °C for longer stability, avoiding repeated freeze-thaw cycles.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Paraformaldehyde, tert-butyl acetoacetate, ammonium acetate
Solvent Ethanol, methanol, or neat
Temperature Reflux or moderate heating (30 min - 2 h)
Yield ~80%
Purification Method Recrystallization, column chromatography
Product Physical State White crystalline solid
Melting Point 151–153 °C
Stock Solution Solvents DMSO, ethanol, PEG300, Tween 80
Storage Conditions 2–8 °C short term, -20 to -80 °C long term

Research Findings and Notes

  • The Hantzsch synthesis remains the most efficient and reproducible method for this compound, providing high yields and purity with relatively simple reagents and conditions.

  • The tert-butyl ester groups confer enhanced stability and lipophilicity, useful in pharmaceutical intermediates.

  • The compound’s synthesis is scalable and adaptable for functionalization, making it valuable for medicinal chemistry and agrochemical research.

  • Careful solvent selection and controlled addition order are essential for solution preparation to avoid precipitation or degradation.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of drugs targeting cardiovascular diseases. The compound enhances drug efficacy and stability due to its unique structural properties.

Case Study: Cardiovascular Drugs
A study highlighted the role of dihydropyridine derivatives in the synthesis of calcium channel blockers, which are crucial in treating hypertension and angina. This compound serves as a precursor in these synthetic pathways, demonstrating its importance in pharmaceutical chemistry .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is employed in formulating agrochemicals that improve crop yields. It functions as a growth regulator and pesticide, contributing to sustainable agricultural practices.

Data Table: Agrochemical Applications

Application TypeDescriptionBenefits
Growth RegulatorEnhances plant growthIncreases yield and quality
PesticideProtects crops from pestsReduces crop loss

Case Study: Crop Yield Improvement
Research has shown that formulations containing this compound have led to significant improvements in crop yields under controlled conditions. These findings support its application in sustainable agriculture .

Material Science

Enhancement of Polymer Properties
This compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its use in material science is pivotal for producing durable materials suitable for construction and automotive industries.

Data Table: Material Properties

PropertyBefore AdditionAfter Addition
Thermal StabilityLowHigh
Mechanical StrengthModerateEnhanced

Case Study: Polymer Development
A study focusing on polymer composites revealed that adding this compound significantly improved the thermal and mechanical properties of the resulting materials. This enhancement makes them more suitable for high-performance applications .

Organic Synthesis

Versatile Building Block
this compound serves as a versatile building block in organic synthesis. It allows chemists to create complex molecules efficiently.

Data Table: Synthetic Applications

Reaction TypeDescriptionExample Compound
Diels-AlderForms cyclohexene derivativesCyclohexene
AlkylationAdds alkyl groups to substratesAlkylated products

Case Study: Synthesis of Complex Molecules
In a recent research project, this compound was used to synthesize complex heterocycles through various organic reactions. This demonstrates its utility as a foundational compound in synthetic organic chemistry .

Comparison with Similar Compounds

Key Observations:

Ester Group Impact :

  • Compound A ’s tert-butyl esters confer exceptional metabolic stability compared to methyl/ethyl esters in Compounds B–E, which are prone to hydrolysis .
  • Bulkier esters (e.g., tert-butyl) reduce aqueous solubility but enhance membrane permeability, making Compound A suitable for lipid-rich environments .

4-Position Substitution :

  • Electron-withdrawing groups (e.g., nitro in Compound B) enhance bioactivity (e.g., antileishmanial IC₅₀ = 34.28 µM) but increase cytotoxicity .
  • Compound A ’s unsubstituted 4-position limits direct target interactions but allows functionalization for tailored applications .

Symmetry and Conformation :

  • Compound A ’s symmetric structure simplifies NMR interpretation (e.g., single H4 peak at δ 5.39) and crystallization .
  • Asymmetric analogs like nisoldipine exhibit greater DHP ring puckering, correlating with enhanced calcium channel binding .

Insights:

  • Compound A lacks direct therapeutic activity but serves as a versatile intermediate in photoredox reactions (e.g., arylhalide coupling) .
  • Smaller esters (e.g., ethyl in Compound B) improve bioactivity but reduce stability, necessitating trade-offs in drug design .

Physicochemical and Spectral Differences

Property Compound A Compound C (Dimethyl ester) Compound D (Trimethoxyphenyl)
Melting Point 142–149°C 224–226°C 180–182°C
¹H NMR (H4 Signal) δ 5.39 (s) δ 5.25 (s) δ 5.85 (s)
logP ~4.2 ~2.5 ~3.8
  • The downfield shift of H4 in Compound A (δ 5.39) versus Compound C (δ 5.25) reflects reduced electron density due to tert-butyl groups .

Biological Activity

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 55536-71-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical identifiers:

PropertyValue
Molecular Formula C17H27NO4
Molecular Weight 309.41 g/mol
CAS Number 55536-71-5
MDL Number MFCD01882057
InChI Key WSWDAKKWVAVVAI-UHFFFAOYSA-N
SMILES CC1=C(CC(C(=O)OC(C)(C)C)=C(C)N1)C(=O)OC(C)(C)C

This compound is characterized by its di-tert-butyl ester functionality and a pyridine ring structure, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of dihydropyridines, including this compound, exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

A recent study evaluated the antimicrobial efficacy of several dihydropyridine derivatives and reported minimum inhibitory concentrations (MICs) as low as 50 μg/ml against certain bacterial strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that dihydropyridines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. For example, compounds related to di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine have shown antiproliferative effects on glioma cell lines .

Cardiovascular Effects

This compound serves as a lead molecule for cardiovascular applications due to its ability to bind to L-type calcium channels. This interaction can lead to vasodilation and reduced blood pressure, making it a candidate for further development in treating cardiovascular diseases .

Case Studies

  • Antimicrobial Study : In a comparative study of various dihydropyridine derivatives, this compound was found to have a significant effect on bacterial growth inhibition compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
  • Anticancer Research : A study focusing on the antiproliferative effects of dihydropyridine derivatives revealed that this compound exhibited promising results against cancer cell lines with IC50 values indicating effective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

  • Molecular Formula : C₁₇H₂₇NO₄; Molecular Weight : 309.40 g/mol; Physical State : Solid (mp 142–149°C) .
  • Stereoelectronic Features : The tert-butyl ester groups enhance steric bulk, influencing reactivity and stability. The 1,4-dihydropyridine (1,4-DHP) core exhibits a boat-like conformation, critical for hydrogen-bonding interactions in supramolecular assemblies .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of ester groups .

Q. How is this compound synthesized, and what are common impurities?

  • Methodology : Synthesized via Hantzsch multicomponent reactions using tert-butyl acetoacetate, aldehydes, and ammonium acetate. GeI₄ catalysis in acetonitrile under reflux improves yield (up to 95%) .
  • Impurity Control : Common impurities include unreacted tert-butyl esters and oxidized pyridine derivatives. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Classification : Acute toxicity (Oral Category 4). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Consult ECHA guidelines for region-specific regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Crystallographic Workflow : Use SHELXL for refinement. Key parameters:

  • Space Group: Triclinic P1 (common for asymmetric 1,4-DHP derivatives).
  • Data Collection: Bruker APEX-II CCD detector, Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply TWINABS for absorption correction. Typical R-factor < 0.05 .
    • Case Study : Diisobutyl derivatives show intermolecular C–H···O interactions stabilizing crystal packing .

Q. What computational methods predict the compound’s reactivity in photoredox catalysis?

  • Mechanistic Insights : Density Functional Theory (DFT) reveals that the 1,4-DHP core acts as a visible-light photosensitizer. The excited state (*HE⁻) undergoes single-electron transfer (SET) to aryl halides, enabling transition-metal-free coupling .
  • Applications : Catalyzes C–S bond formation in diaryl sulfones (yield: 70–85%) under blue LED irradiation .

Q. How do substituent modifications impact biological activity in dihydropyridine derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., –Cl, –CF₃): Enhance calcium channel blockade (e.g., Felodipine analogs) .
  • Steric Effects : tert-Butyl esters reduce metabolic degradation compared to ethyl/methyl esters .
    • In Silico Validation : Molecular docking (AutoDock Vina) shows binding affinity to L-type Ca²⁺ channels (ΔG ≈ −9.2 kcal/mol) .

Q. What strategies optimize enantioselective synthesis of chiral 1,4-DHP derivatives?

  • Catalytic Systems : Use BINOL-derived phosphates (e.g., 10 mol%) with dimethyl 2,6-dimethyl-1,4-DHP-3,5-dicarboxylate as a hydride donor. Achieve >95% ee in (R)-tetrahydropapaverine synthesis .
  • Recycling : Catalysts retain activity after 7 cycles; regenerate via HCl/EtOAc wash .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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